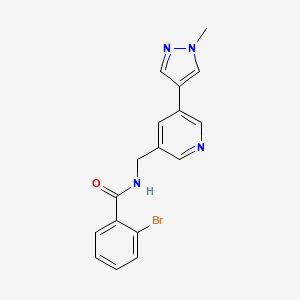

2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Description

2-Bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group. The compound’s structure includes a pyridine ring substituted at position 5 with a 1-methylpyrazole moiety, connected via a methylene linker to the benzamide nitrogen.

Propriétés

IUPAC Name |

2-bromo-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c1-22-11-14(10-21-22)13-6-12(7-19-9-13)8-20-17(23)15-4-2-3-5-16(15)18/h2-7,9-11H,8H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDADWZKOECEXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, identified by CAS number 2034461-72-6, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer cell lines, and relevant case studies.

The molecular formula of this compound is C17H15BrN4O, with a molecular weight of 371.2 g/mol. Its structure is characterized by the presence of a bromine atom and a pyrazole moiety, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15BrN4O |

| Molecular Weight | 371.2 g/mol |

| CAS Number | 2034461-72-6 |

The biological activity of this compound primarily involves the inhibition of specific cancer cell proliferation pathways. The compound shows potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.

Anticancer Activity

Recent studies have demonstrated that derivatives containing pyrazole and pyridine structures exhibit significant anticancer properties. For example:

-

Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The reported IC50 values indicate the concentration required to inhibit cell growth by 50%:

- MCF7: IC50 = 0.39 µM

- A549: IC50 = 0.46 µM

- HCT116: IC50 = 0.07 µM

- Mechanistic Insights : The compound's mechanism involves inducing apoptosis and inhibiting tumor growth through DNA binding interactions and kinase inhibition, which are critical for cancer cell survival and proliferation.

Case Studies

Several studies have evaluated the effectiveness of pyrazole derivatives similar to this compound:

Study 1: Cytotoxicity Evaluation

A study by Huang et al. assessed the anticancer potential of pyrazole derivatives against MCF7 and SF-268 cell lines, reporting GI50 values that indicate significant cytotoxicity at low concentrations .

Study 2: Kinase Inhibition

Research conducted by Zhang et al. explored the binding affinity of pyrazole-containing compounds to Aurora-A kinase, revealing a strong inhibitory effect with an IC50 value as low as 0.16 µM against this target .

Comparaison Avec Des Composés Similaires

Structural Features

The target compound shares a benzamide core with multiple analogues but differs in substituents and heterocyclic systems:

Key Observations :

Physicochemical Properties

Analysis :

- The target’s bromo substituent may increase molecular weight and lipophilicity compared to chloro or methyl groups.

- Pyridine and pyrazole systems could enhance solubility relative to thiazol or thienopyrazole analogues due to nitrogen-rich heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.